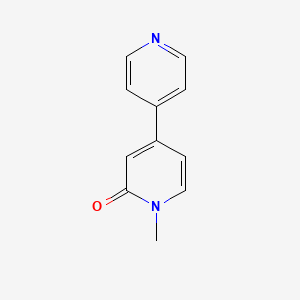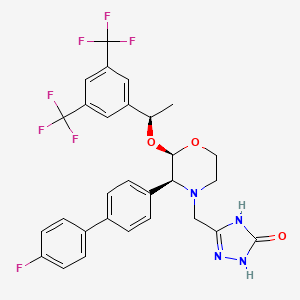
4-Defluoro-4-(p-fluorophenyl) aprepitant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aprepitant is primarily used in the prevention of nausea and vomiting caused by chemotherapy and surgery . The compound 4-Defluoro-4-(p-fluorophenyl) aprepitant is significant in pharmaceutical research and development due to its structural and functional properties.
Preparation Methods
The synthesis of 4-Defluoro-4-(p-fluorophenyl) aprepitant involves several steps, including the use of specific reagents and reaction conditionsThe reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Defluoro-4-(p-fluorophenyl) aprepitant undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Defluoro-4-(p-fluorophenyl) aprepitant has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of related compounds.
Biology: It is used in biological studies to understand the interactions of NK-1 receptor antagonists with biological systems.
Medicine: It is used in pharmaceutical research to develop new drugs and improve existing formulations.
Industry: It is used in the production of high-quality reference materials and proficiency testing
Mechanism of Action
The mechanism of action of 4-Defluoro-4-(p-fluorophenyl) aprepitant involves its interaction with the NK-1 receptor. By binding to this receptor, the compound inhibits the action of substance P, a neuropeptide involved in the transmission of pain and the regulation of nausea and vomiting. This inhibition helps prevent chemotherapy-induced nausea and vomiting .
Comparison with Similar Compounds
4-Defluoro-4-(p-fluorophenyl) aprepitant is unique due to its specific structural modifications, which differentiate it from other similar compounds. Some similar compounds include:
Aprepitant: The parent compound, used as an antiemetic.
Fosaprepitant: A prodrug of aprepitant, used for the same indications.
Rolapitant: Another NK-1 receptor antagonist with a longer half-life
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications.
Properties
CAS No. |
2348441-63-2 |
|---|---|
Molecular Formula |
C29H25F7N4O3 |
Molecular Weight |
610.5 g/mol |
IUPAC Name |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-[4-(4-fluorophenyl)phenyl]morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C29H25F7N4O3/c1-16(20-12-21(28(31,32)33)14-22(13-20)29(34,35)36)43-26-25(40(10-11-42-26)15-24-37-27(41)39-38-24)19-4-2-17(3-5-19)18-6-8-23(30)9-7-18/h2-9,12-14,16,25-26H,10-11,15H2,1H3,(H2,37,38,39,41)/t16-,25+,26-/m1/s1 |
InChI Key |
MUPWKDYRUDTXEG-RENKICTCSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)C5=CC=C(C=C5)F |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



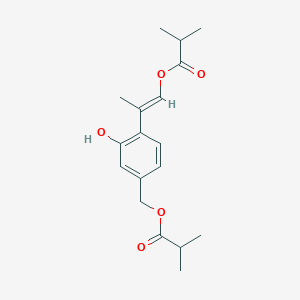
![N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13424117.png)
![N-[2-(Trifluoromethyl)-1,8-naphthyridin-3-yl]-N-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13424120.png)
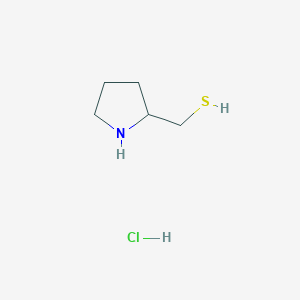
![Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate](/img/structure/B13424127.png)
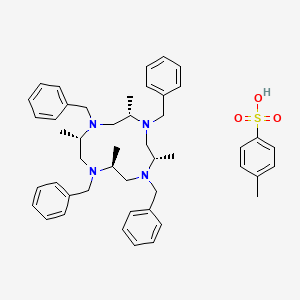


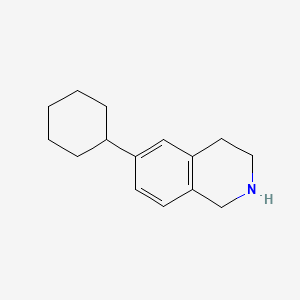
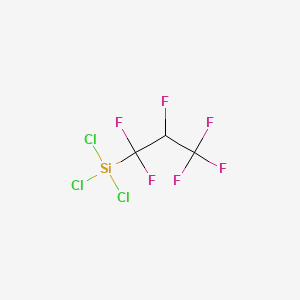
![1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline](/img/structure/B13424171.png)
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-8-[2-(oxan-2-yloxy)acetyl]-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13424172.png)
